2,2-Dichloro-1-(3-chlorophenyl)ethanone

Description

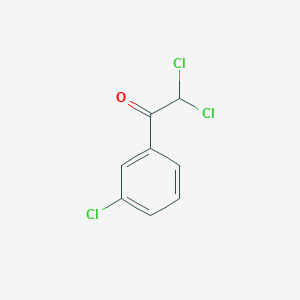

2,2-Dichloro-1-(3-chlorophenyl)ethanone is a chlorinated acetophenone derivative characterized by two chlorine atoms at the α-carbon position and a 3-chlorophenyl substituent. This compound is synthesized via halogenation reactions, often using N-halosuccinimides (NXS) under mild conditions in ionic liquid media . Its structural features make it a versatile intermediate in organic synthesis, particularly for generating bioactive molecules, agrochemicals, and heterocyclic compounds.

Properties

CAS No. |

84553-20-8 |

|---|---|

Molecular Formula |

C8H5Cl3O |

Molecular Weight |

223.5 g/mol |

IUPAC Name |

2,2-dichloro-1-(3-chlorophenyl)ethanone |

InChI |

InChI=1S/C8H5Cl3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H |

InChI Key |

XWQSVHHVNXRRJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The physicochemical properties, synthetic routes, and applications of 2,2-dichloro-1-(3-chlorophenyl)ethanone are influenced by substituent patterns. Below is a systematic comparison with closely related compounds:

Substituent Position and Halogenation Effects

Key Observations :

- Substituent Position : The 3-chlorophenyl derivative exhibits distinct reactivity compared to para-substituted analogs (e.g., 4-methyl or 4-chloro) due to steric and electronic effects. For example, para-substituted derivatives often show higher crystallinity and stability .

- Halogenation: Additional chlorine atoms (e.g., in 2,2,4'-trichloroacetophenone) enhance electrophilicity but reduce solubility in polar solvents .

Functional Group Modifications

Hydroxyl and Methoxy Derivatives

Key Observations :

- Hydroxyl Groups : Hydroxy-substituted analogs (e.g., 2-hydroxy-4-methoxyphenyl) exhibit hydrogen-bonding capacity, improving solubility in aqueous media but complicating purification .

- Methoxy Groups: Methoxy derivatives (e.g., 4'-methoxyacetophenone) show enhanced electron-donating effects, altering reaction kinetics in electrophilic substitutions .

Heterocyclic and Fluorinated Analogs

Q & A

Q. What strategies mitigate stability issues during storage?

- Stability Protocols :

- Hygroscopicity management : Store under argon in desiccators (4°C) to prevent hydrolysis .

- Light sensitivity : Use amber vials to avoid photodegradation of the dichloroketone moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.